molecular formula C20H22N2O3 B5601534 ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate

ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate

Cat. No. B5601534
M. Wt: 338.4 g/mol
InChI Key: VTYXCHLWZHTCHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those structurally related to ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate, often involves multi-step chemical processes. For example, one study describes the synthesis of a 1,4-piperazine-2,5-dione derivative from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate through a six-step process, achieving a 23% yield. This synthesis path highlights the complexity and the careful optimization required in the synthesis of piperazine-based compounds (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including X-ray crystallography, provides insights into the conformational preferences and molecular packing of these compounds. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a compound structurally similar to this compound, reveals that the piperazine ring adopts a chair conformation, indicating typical conformations for such structures (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine compounds can undergo various chemical reactions, including carbonylation and reactions with secondary amines. For example, the carbonylation of N-(2-pyridinyl)piperazines under specific conditions results in novel compounds, showcasing the chemical versatility of piperazine derivatives (Ishii et al., 1997). Furthermore, reactions with secondary amines can lead to the formation of N,N'-disubstituted piperazine derivatives, highlighting the reactivity of the piperazine ring (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as crystalline form and solubility, are influenced by their molecular structures. Polymorphism and different hydrogen-bonding networks, as observed in various crystalline forms of piperazine derivatives, can significantly affect their physical properties and potential applications (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity and the ability to form complexes with metals, are central to their potential applications in various fields. Studies on complexes formed by piperazine derivatives with Ni(II), Zn(II), and Cd(II) reveal the ability of these compounds to coordinate with metals through nitrogen and sulfur sites, offering insights into their chemical behavior and potential as ligands (Prakash et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Ethyl 4-(4-biphenylylcarbonyl)-1-piperazinecarboxylate serves as a precursor in the synthesis of novel compounds with potential antimicrobial activities. For instance, some studies have focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial properties. These derivatives exhibit moderate to good activities against various microorganisms, indicating the utility of this compound in developing new antimicrobial agents (Bektaş et al., 2010).

Chemistry of Iminofurans and Piperazine Derivatives

The chemical reactivity of this compound with secondary amines leads to the formation of various piperazine derivatives, showcasing its versatility in organic synthesis. This reactivity is utilized in the decyclization of certain compounds, leading to the formation of N,N′-disubstituted piperazine derivatives. Such reactions highlight the compound's role in synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Vasileva et al., 2018).

Biological Activities of Hybrid Molecules

This compound is also instrumental in the microwave-assisted synthesis of hybrid molecules combining penicillanic or cephalosporanic acid moieties. These molecules are investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds derived from this process show promising biological activities, which could be beneficial in developing new drugs (Başoğlu et al., 2013).

Crystal Structure Analysis

Research into the crystal structure of derivatives like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, derived from reactions involving this compound, provides insights into the conformational details of such compounds. These studies are crucial for understanding the molecular interactions and stability of pharmaceutical compounds, aiding in the design of drugs with optimized efficacy (Faizi et al., 2016).

Design of Novel Insecticides

Another significant application is in the design and synthesis of novel insecticides based on specific piperazine derivatives. These compounds, evaluated for their biological activities against certain pests, exhibit growth-inhibiting or larvicidal activities, opening new avenues for pest control strategies (Cai et al., 2010).

Mechanism of Action

Without specific context (such as the compound’s use as a pharmaceutical), it’s difficult to predict the exact mechanism of action. If it’s used as a drug, its mechanism would depend on the specific biological target .

properties

IUPAC Name

ethyl 4-(4-phenylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-20(24)22-14-12-21(13-15-22)19(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYXCHLWZHTCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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